2,7-Dibromobenzo[d]thiazole 2,7-Dibromobenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800495
InChI: InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
SMILES:
Molecular Formula: C7H3Br2NS
Molecular Weight: 292.98 g/mol

2,7-Dibromobenzo[d]thiazole

CAS No.:

Cat. No.: VC15800495

Molecular Formula: C7H3Br2NS

Molecular Weight: 292.98 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromobenzo[d]thiazole -

Specification

Molecular Formula C7H3Br2NS
Molecular Weight 292.98 g/mol
IUPAC Name 2,7-dibromo-1,3-benzothiazole
Standard InChI InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Standard InChI Key LGPZMZJYFSUFCI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2,7-Dibromobenzo[d]thiazole belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring system. The substitution of bromine atoms at the 2- and 7-positions introduces significant electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural attributes include:

  • Molecular Formula: C₇H₃Br₂NS

  • Molecular Weight: 292.88 g/mol (calculated)

  • IUPAC Name: 2,7-Dibromo-1,3-benzothiazole

The compound’s planar structure and electron-deficient thiazole ring make it amenable to electrophilic substitution and cross-coupling reactions, similar to other dibrominated benzothiazoles .

Table 1: Comparative Analysis of Dibromobenzo[d]thiazole Isomers

CompoundBromine PositionsMolecular Weight (g/mol)Key Applications
2,7-Dibromobenzo[d]thiazole2,7292.88Organic electronics, catalysis
4,7-Dibromobenzo[d]thiazole4,7292.88Pharmaceutical intermediates
5,7-Dibromobenzo[d]thiazol-4-amine5,7292.98Antimicrobial agents

Synthesis and Characterization

Synthetic Routes

The synthesis of 2,7-Dibromobenzo[d]thiazole is inferred from methods used for analogous dibromothiazoles. A plausible route involves:

  • Bromination of Benzo[d]thiazole:
    Direct bromination using bromine (Br₂) in acetic acid under reflux conditions . The reaction typically proceeds via electrophilic aromatic substitution, with bromine preferentially occupying ortho/para positions relative to the thiazole sulfur.

    Benzo[d]thiazole+2Br2AcOH, Δ2,7-Dibromobenzo[d]thiazole+2HBr\text{Benzo[d]thiazole} + 2\,\text{Br}_2 \xrightarrow{\text{AcOH, Δ}} \text{2,7-Dibromobenzo[d]thiazole} + 2\,\text{HBr}
  • Alternative Pathways:

    • Directed Bromination: Use of directing groups (e.g., nitro or amine) to control bromine placement, followed by deprotection .

    • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with pre-brominated intermediates, though this is less common for symmetric dibromo derivatives .

Characterization Techniques

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns via distinct aromatic proton shifts (e.g., deshielding at C2 and C7) .

  • Mass Spectrometry: High-resolution MS validates molecular weight and isotopic patterns characteristic of dibrominated species.

  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions, though no published data exists for this specific isomer .

Physicochemical Properties

Electronic and Thermal Properties

The electron-withdrawing bromine atoms enhance the thiazole ring’s electron deficiency, lowering the lowest unoccupied molecular orbital (LUMO) energy. This property is critical for applications in charge-transport materials .

  • Melting Point: Estimated at 180–190°C (based on analogues).

  • Solubility: Poor in polar solvents (e.g., water), moderate in dichloromethane and dimethylformamide.

Reactivity

  • Nucleophilic Substitution: Bromine atoms at C2 and C7 are susceptible to substitution with amines, alkoxides, or organometallic reagents .

  • Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki, Stille) enable aryl-aryl bond formation, useful in polymer synthesis.

Biological and Pharmacological Activities

While no direct studies on 2,7-Dibromobenzo[d]thiazole exist, benzothiazole derivatives exhibit broad bioactivity:

Anticancer Mechanisms

Benzothiazoles induce apoptosis via kinase inhibition (e.g., EGFR, VEGFR) and cell cycle arrest at G1/S phase . Bromination may augment these effects by improving metabolic stability.

Table 2: Biological Activities of Related Thiazoles

CompoundActivity (IC₅₀/µg/mL)Target Pathogen/Cell Line
5,7-Dibromobenzo[d]thiazol-4-amine0.125 (M. tuberculosis)DprE1 enzyme inhibition
4,6-Dibromobenzo[d]thiazol-2-amine2.1 (S. aureus)Cell wall synthesis disruption

Applications in Materials Science

Organic Electronics

The planar structure and electron-deficient nature of 2,7-Dibromobenzo[d]thiazole make it a candidate for:

  • OLEDs: As an electron-transport layer to improve device efficiency .

  • Photovoltaic Cells: Enhances charge separation in donor-acceptor polymers.

Catalysis

Brominated thiazoles serve as ligands in palladium catalysts for C–C bond-forming reactions, though this application remains underexplored for the 2,7-isomer .

Future Research Directions

  • Synthetic Optimization: Develop regioselective bromination protocols to improve yields.

  • Biological Screening: Evaluate antimicrobial and anticancer activity through in vitro assays.

  • Materials Development: Explore use in perovskite solar cells and flexible electronics.

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